molecular formula C14H17N3O2 B1428035 methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate CAS No. 1280673-16-6

methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate

Cat. No. B1428035
M. Wt: 259.3 g/mol
InChI Key: NTABNDJETRSZMQ-UHFFFAOYSA-N
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Description

Compounds with pyridin-2-yl and pyrazol-4-yl groups are often used in medicinal chemistry due to their wide range of pharmacological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of the elements is usually carbon, and the other can be any element other than carbon (most commonly nitrogen, oxygen, or sulfur).


Synthesis Analysis

The synthesis of these types of compounds often involves the reaction of a pyridine derivative with a pyrazole derivative . The exact method of synthesis can vary depending on the specific compounds used and the desired end product.


Molecular Structure Analysis

The molecular structure of these compounds typically includes a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms) and a pyrazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms) . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be quite complex and are often influenced by factors such as temperature, pressure, and the presence of catalysts. Unfortunately, without specific information on “methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate”, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, some pyridine and pyrazole derivatives are liquids at room temperature, while others are solids .

Safety And Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure. Some pyridine and pyrazole derivatives can be harmful if swallowed or if they come into contact with the skin .

Future Directions

The future research directions in this field could involve the synthesis of new pyridine and pyrazole derivatives with improved pharmacological properties. Additionally, more research could be done to better understand the mechanisms of action of these compounds .

properties

IUPAC Name

methyl 2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9(14(18)19-4)13-10(2)16-17(11(13)3)12-7-5-6-8-15-12/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTABNDJETRSZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=N2)C)C(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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